![molecular formula C21H19N3O2S B2677925 7-(4-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941942-96-7](/img/structure/B2677925.png)
7-(4-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-(4-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the literature .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Facile Synthesis of Novel Compounds : A study outlines the synthesis of a novel class of compounds, including pyridazinone derivatives, from starting materials like methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. This research highlights a method for creating fused pyridazinone skeletons through intramolecular cyclization, showcasing a pathway for producing derivatives of the compound of interest (Gani Koza et al., 2013).
Biological Activities and Applications
- Antitumor Activities : Research into imidazotetrazines, a related class of compounds, has demonstrated broad-spectrum antitumor activities. Such studies provide a foundation for exploring the antitumor potential of related pyridazinone derivatives, including the synthesis and chemistry of compounds that may act as prodrugs for antitumor agents (M. Stevens et al., 1984).
- Anticancer Chemotherapy : Selenylated imidazo[1,2-a]pyridines have shown promise against breast cancer cells, highlighting the potential of structurally similar compounds, such as pyridazinones, in chemotherapy. The research indicates that these compounds can inhibit cell proliferation and induce apoptosis, suggesting a pathway for developing new anticancer agents (G. Almeida et al., 2018).
Chemical Transformations and Derivative Synthesis
- Novel Synthesis Approaches : Studies on the synthesis of pyridazinone derivatives and their transformation into biologically active agents demonstrate the chemical versatility of this compound class. These transformations are crucial for developing new therapeutic agents with improved efficacy and specificity (M. H. Soliman et al., 2022).
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5-(2-phenylethyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-22-19-20(27-14)18(16-8-10-17(26-2)11-9-16)23-24(21(19)25)13-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALGQDAEFPUOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


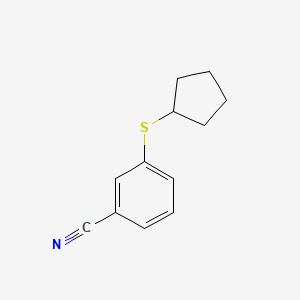
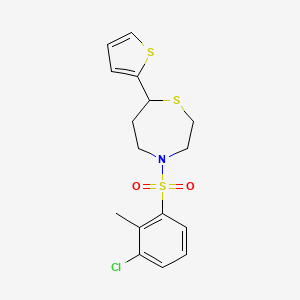
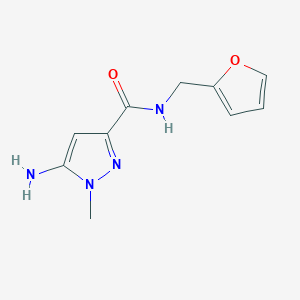
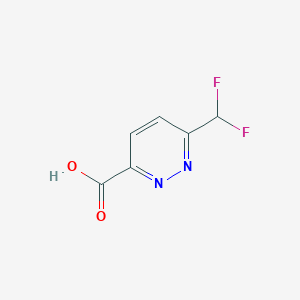
![N-(3,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2677854.png)
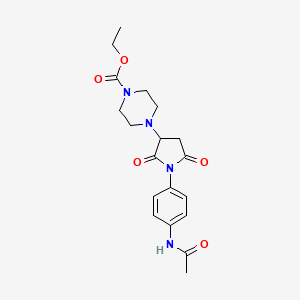
![4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2677858.png)
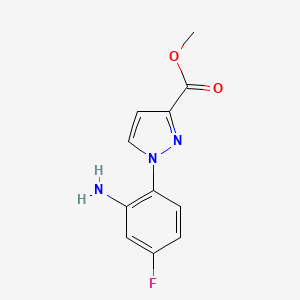

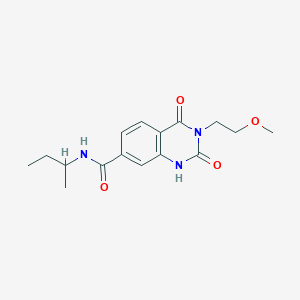
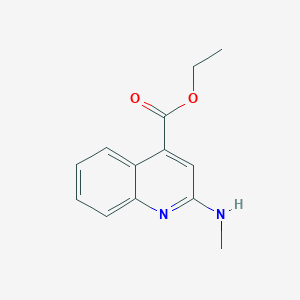
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2677865.png)
